Malouetine

Description

Historical Context and Significance in Chemical Biology Research

Malouetine is an aminosteroid (B1218566) alkaloid first isolated in the early 1960s from the bark and leaves of the African plant Malouetia bequaertiana Woodson (Apocynaceae). skemman.isnih.govnih.govnaturespoisons.comnih.govresearchgate.net The isolation was reported by Janot et al. in 1960, and simultaneously, its curariform activity was noted by Quevauviller and Lainé. naturespoisons.comnih.govjapsonline.comresearchgate.net This discovery was significant because it presented a steroidal compound exhibiting neuromuscular blocking effects, a property previously associated primarily with d-tubocurarine, an alkaloid from Chondrodendron tomentosum (curare). skemman.isnih.govnaturespoisons.comjapsonline.comresearchgate.net

The identification of this compound as a bis-quaternary steroid with curare-like activity stimulated considerable interest in aminosteroids as potential neuromuscular blockers. nih.govnaturespoisons.comjapsonline.comresearchgate.net This natural product served as a crucial lead compound, inspiring medicinal chemists to synthesize related steroid molecules with similar pharmacological properties. nih.govnaturespoisons.com The rigid steroidal androstane (B1237026) framework of this compound was utilized as a scaffold for incorporating quaternary ammonium (B1175870) groups, mimicking the structural features believed to be essential for neuromuscular blockade. nih.gov This line of research directly contributed to the development of several synthetic aminosteroid muscle relaxants, including pancuronium (B99182) bromide, vecuronium (B1682833) bromide, pipecuronium, rocuronium (B1662866), and rapacuronium. skemman.isnaturespoisons.comnih.govwikipedia.orgiiab.menih.govaneskey.com Pancuronium, synthesized in 1964, proved to be more potent than d-tubocurarine and exhibited minimal side effects, leading to its clinical introduction. naturespoisons.comnih.govresearchgate.net The subsequent development of vecuronium and rocuronium further solidified the importance of the this compound scaffold in the design of modern neuromuscular blocking agents. naturespoisons.comwikipedia.orgnih.gov

Beyond its role as a lead for neuromuscular blockers, this compound has also been recognized for its DNA-binding properties. nih.govacs.org Academic research has explored the interaction of this compound and related diamino steroids with nucleic acid systems, including studies characterizing their binding to double-stranded DNA. acs.orgacs.org More recently, this compound and its derivatives have been investigated for their ability to stabilize G-quadruplex structures in DNA, suggesting potential applications in telomere-targeted cancer therapy. nih.govresearchgate.netresearchgate.net

Scope of Academic Inquiry into this compound and its Analogues

Academic inquiry into this compound and its analogues spans several key areas:

Isolation and Structural Elucidation: Initial research focused on isolating this compound from natural sources and determining its chemical structure. nih.govnaturespoisons.comnih.govresearchgate.netjapsonline.comwikipedia.org This involved techniques prevalent in the mid-20th century for natural product chemistry.

Synthesis of Analogues: Inspired by this compound's biological activity, significant effort has been directed towards the synthesis of numerous aminosteroid analogues with modifications to the steroid core and the nature and position of the quaternary ammonium groups. nih.govnaturespoisons.comjapsonline.comresearchgate.netwikipedia.orgnih.govaneskey.com This synthetic work aimed to explore structure-activity relationships and develop compounds with improved pharmacological profiles.

Pharmacological Characterization: A major focus has been the study of the neuromuscular blocking activity of this compound and its synthetic derivatives. nih.govnaturespoisons.comnih.govjapsonline.comresearchgate.netwikipedia.orgnih.govaneskey.com This includes in vitro and in vivo studies to determine potency, onset, duration, and mechanism of action, often involving interactions with nicotinic acetylcholine (B1216132) receptors. nih.govjapsonline.comresearchgate.netnih.govaneskey.com

DNA Interaction Studies: Research has also investigated the interaction of this compound and related compounds with DNA. nih.govacs.orgacs.org This includes studies on binding to double-stranded DNA and, more recently, the stabilization of G-quadruplex structures, exploring their potential in anticancer strategies. nih.govresearchgate.netacs.orgacs.orgresearchgate.net

Exploration of Other Biological Activities: While neuromuscular blockade is a primary area, academic research has also touched upon other potential biological effects of this compound and related steroidal alkaloids, such as those found in Funtumia africana, which are reported to have hypotensive properties. worldagroforestry.orgsciencebiology.orgresearchgate.netresearchgate.netnih.gov

Detailed research findings highlight the structure-activity relationships within the aminosteroid class, demonstrating how modifications to the this compound scaffold influence biological activity. For example, the distance between the quaternary ammonium groups has been a critical factor in determining the type and potency of neuromuscular blockade. japsonline.com Studies on G-quadruplex stabilization compare the activity of this compound with synthetic derivatives like steroid FG, a funtumine (B146973) derivative, revealing differences in antiproliferative effects and telomere length modulation in cancer cell lines. nih.govresearchgate.netresearchgate.net

Here is a summary of some research findings related to this compound and a related compound:

| Compound | Source | Primary Activity Studied | Key Finding | Reference |

| This compound | Malouetia bequaertiana | Neuromuscular Blocking | Showed curariform activity; inspired synthetic muscle relaxants. | nih.govnaturespoisons.comnih.govjapsonline.comresearchgate.netnih.gov |

| This compound | Malouetia bequaertiana | DNA Binding | Binds to double-stranded DNA; stabilizes G-quadruplexes. | nih.govacs.orgacs.org |

| This compound | Malouetia bequaertiana | Antiproliferative | Limited antiproliferative properties in HT1080 cells (IC50 > 30 µM). | researchgate.netresearchgate.net |

| Steroid FG | Funtumine derivative | G-quadruplex Stabilization | Potent stabilizer; potent antiproliferative effects in HT1080 cells (IC50 = 1.8 µM). | nih.govresearchgate.netresearchgate.net |

| Funtumine | Funtumia africana | Hypotensive | Principal alkaloid with hypotensive properties. | worldagroforestry.orgresearchgate.netnih.gov |

This table illustrates the diverse aspects of academic inquiry, ranging from the initial characterization of this compound's neuromuscular effects to the investigation of its interactions with DNA and the development and study of synthetic analogues with modified activities.

This compound is a significant chemical compound in the field of natural product chemistry, primarily recognized for its isolation from plants of the Malouetia genus. Its unique structure and properties have contributed to the understanding of steroidal alkaloids and the development of related synthetic compounds.

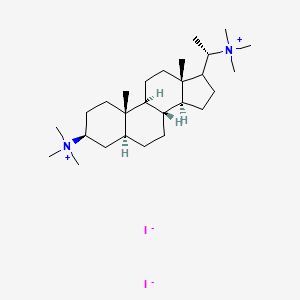

Structure

3D Structure of Parent

Properties

CAS No. |

10308-44-8 |

|---|---|

Molecular Formula |

C27H52I2N2 |

Molecular Weight |

658.5 g/mol |

IUPAC Name |

[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-[(1S)-1-(trimethylazaniumyl)ethyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-trimethylazanium;diiodide |

InChI |

InChI=1S/C27H52N2.2HI/c1-19(28(4,5)6)23-12-13-24-22-11-10-20-18-21(29(7,8)9)14-16-26(20,2)25(22)15-17-27(23,24)3;;/h19-25H,10-18H2,1-9H3;2*1H/q+2;;/p-2/t19-,20-,21-,22-,23?,24-,25-,26-,27+;;/m0../s1 |

InChI Key |

ZKPCQHGEQUQGJK-JEGPABFXSA-L |

SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)[N+](C)(C)C)C)C)[N+](C)(C)C.[I-].[I-] |

Isomeric SMILES |

C[C@@H](C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)[N+](C)(C)C)C)C)[N+](C)(C)C.[I-].[I-] |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)[N+](C)(C)C)C)C)[N+](C)(C)C.[I-].[I-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

malouetine malouetine dihydroxide malouetine diiodide, (3beta,5alpha)-isome |

Origin of Product |

United States |

Origin and Isolation in Natural Product Chemistry

Botanical Sources and Geographical Distribution of Malouetia Species

Malouetine is isolated from plants belonging to the genus Malouetia, which is part of the Apocynaceae family wikipedia.orgontosight.ai. This genus encompasses various species native to tropical regions across different continents. The geographical distribution of Malouetia species includes areas in Africa, South America, Central America, and the West Indies wikipedia.orgkew.org.

Specific species mentioned as sources include Malouetia bequaertiana nih.govresearchgate.netskemman.isjapsonline.comwikipedia.org. Other species within the genus are found in diverse locations such as Brazil, Peru, Colombia, Venezuela, the Guianas, Cameroon, Central African Republic, and other parts of West and Central Africa wikipedia.orgkew.orgcolplanta.orgcolplanta.org.

An interactive table displaying some Malouetia species and their native regions is provided below:

| Malouetia Species | Native Geographical Distribution |

| Malouetia bequaertiana | Central Africa wikipedia.org |

| Malouetia tamaquarina | S. Tropical America (Brazil, Colombia, French Guiana, Guyana, Peru, Suriname, Venezuela) colplanta.org |

| Malouetia guianensis | The Guianas ontosight.ai |

| Malouetia amazonica | Amazonas State, Brazil wikipedia.org |

| Malouetia amplexicaulis | NW Brazil, Peru wikipedia.org |

| Malouetia naias | S. Venezuela to Peru colplanta.org |

| Malouetia heudelotii | West + Central Africa wikipedia.org |

Historical Context of this compound Isolation and Structural Elucidation

The isolation of this compound played a notable role in the study of natural products, particularly in the context of compounds exhibiting biological activity. This compound was isolated in the early 1960s from the bark of Malouetia bequaertiana nih.govresearchgate.net. The discovery of this compound and its properties stimulated interest in the field of aminosteroids researchgate.net. Janot, Laine, and Goutarel are credited with the isolation of this compound in 1960 wikipedia.org. Structural elucidation efforts followed, confirming its nature as a steroidal alkaloid with specific characteristics nih.govjapsonline.comwikipedia.org. The structure of this compound subsequently inspired the development of synthetic aminosteroid (B1218566) muscle relaxants wikipedia.orgwikipedia.org.

Classification within Natural Product Chemistry

This compound is classified based on its chemical structure, which incorporates both a steroid framework and nitrogen-containing alkaloid functionalities.

Steroidal Alkaloid Characterization

This compound is characterized as a steroidal alkaloid due to the presence of a steroid nucleus within its molecular structure, along with one or more nitrogen atoms, typically incorporated into heterocyclic rings or as amino groups nih.govjapsonline.comwikipedia.org. This fusion of a steroid skeleton and alkaloid features places it within this specific class of natural compounds.

Aminosteroid Classification

More specifically, this compound is identified as an aminosteroid nih.govresearchgate.netwikipedia.org. This classification highlights the presence of amino groups attached to the steroid core. Aminosteroids represent a subgroup of steroidal alkaloids where the nitrogen is typically part of an amino functionality substituted onto the steroid ring system.

Bis-quaternary Ammonium (B1175870) Compound Identification

A key structural feature of this compound is its identification as a bis-quaternary ammonium compound nih.govjapsonline.com. This indicates that the molecule contains two quaternary ammonium centers, which are positively charged nitrogen atoms bonded to four organic substituents. This characteristic bis-quaternary structure is significant and contributes to the compound's chemical properties and biological interactions nih.govjapsonline.comwikipedia.org.

Molecular Targets and Biological Mechanisms of Action Research

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation

Malouetine's interaction with nicotinic acetylcholine receptors is a well-documented area of research, stemming from its historical classification as a curare-like agent. researchgate.netscispace.comnih.gov These receptors are ligand-gated ion channels that play a crucial role in neurotransmission in both the central and peripheral nervous systems, including the neuromuscular junction. patsnap.com

Studies have indicated that this compound acts as a competitive antagonist at nicotinic acetylcholine receptors. wikipedia.org This means it binds to the same site on the receptor as the endogenous neurotransmitter acetylcholine, but without activating the channel. By occupying the binding site, this compound prevents acetylcholine from binding and initiating a downstream signaling cascade, thereby inhibiting neurotransmission. patsnap.com This mechanism is characteristic of non-depolarizing neuromuscular blocking agents, a class of drugs that includes many aminosteroids. wikipedia.orgnih.gov

Nicotinic acetylcholine receptors are pentameric structures, meaning they are composed of five subunits. The specific combination of these subunits dictates the receptor's pharmacological properties, including its sensitivity to various ligands. nih.govunige.ch While general information on nAChR subunit composition and differential sensitivity exists nih.govunige.chuniprot.orgfrontiersin.org, specific detailed research findings on how this compound interacts with different nAChR subunit combinations were not prominently found in the provided search results. However, the broader class of nicotinic antagonists can exhibit differential potency depending on the nAChR subtype, such as α3β4 or α4β2. nih.gov Further research would be needed to specifically characterize this compound's affinity and antagonistic effects across various nAChR subunit compositions.

The curarizing properties of this compound, observed as early as the 1960s, are a direct result of its impact on neuromuscular transmission. scispace.comnih.govresearchgate.netresearchgate.net By competitively blocking acetylcholine binding at the neuromuscular junction, this compound inhibits the depolarization of the muscle endplate, thereby preventing muscle contraction. nih.govpatsnap.com This leads to muscle relaxation or paralysis, a characteristic effect of neuromuscular blocking agents. Research models studying neuromuscular transmission, such as isolated nerve-muscle preparations, have been instrumental in understanding the physiological consequences of this compound's interaction with postsynaptic nAChRs. researchgate.net

Investigations into Receptor Subunit Composition and Differential Sensitivity

Nucleic Acid Interaction and DNA Modulatory Effects

Beyond its effects on nAChRs, this compound has also been shown to interact with nucleic acids, specifically DNA. This interaction suggests potential mechanisms of action unrelated to its neuromuscular blocking activity.

This compound has been characterized as a compound with DNA-binding properties. researchgate.netnih.govscispace.com Studies investigating the binding of this compound, a bis-quaternary steroidal diamine, to linear double-stranded DNA have been conducted using techniques such as UV spectroscopy. researchgate.net Analysis of changes in absorbance, such as the hyperchromic effect, as a function of ligand and DNA concentration can provide insights into the binding interaction. researchgate.net Early research also indicated that this compound could efficiently remove and reverse the supercoiling of closed circular duplex DNA, a property distinct from typical intercalating drugs. annualreviews.org

Recent research has identified this compound as a compound that can induce the stabilization of G-quadruplex structures in DNA. researchgate.netnih.govscispace.comresearchgate.netresearchgate.net G-quadruplexes are non-B DNA structures formed from guanine-rich sequences, found in important genomic regions like telomeres and gene promoters. researchgate.netnih.govresearchgate.net Stabilization of telomeric G-quadruplexes by small molecules has been explored as a potential therapeutic strategy, particularly in the context of cancer, as it can inhibit telomerase activity and lead to telomere uncapping, senescence, or apoptosis in tumor cells. researchgate.netnih.govresearchgate.netresearchgate.net this compound, along with a related steroid derivative, was identified through screening for compounds that induce G-quadruplex stabilization using assays like temperature fluorescence assays. researchgate.netnih.govresearchgate.net These findings suggest that this compound's interaction with G-quadruplex DNA represents a distinct molecular target and biological mechanism. researchgate.netnih.govresearchgate.net

Table 1: Summary of this compound's Molecular Targets and Mechanisms

| Molecular Target | Mechanism of Action Research Highlights |

| Nicotinic Acetylcholine Receptor | Competitive antagonism at postsynaptic receptors. wikipedia.orgpatsnap.com Physiological impact on neuromuscular transmission leading to curarizing effects. scispace.comnih.govpatsnap.comresearchgate.netresearchgate.net |

| Double-Stranded DNA | Direct binding to linear double-stranded DNA observed via spectroscopic methods. researchgate.net Ability to remove and reverse DNA supercoiling. annualreviews.org |

| G-Quadruplex DNA | Stabilization of G-quadruplex structures, including telomeric G-quadruplexes. researchgate.netnih.govscispace.comresearchgate.netresearchgate.net Identified through fluorescence-based screening assays. researchgate.netnih.govresearchgate.net |

G-Quadruplex DNA Structure Stabilization

Telomeric G-Quadruplexes Stabilization Studies

Studies have shown that this compound can induce G-quadruplex stabilization in vitro researchgate.netnih.govresearchgate.netresearchgate.netscispace.com. Human telomeric DNA contains tandem repeats of the sequence d(TTAGGG), which can form G-quadruplex structures in the 3' single-stranded overhang researchgate.netnih.govresearchgate.netnih.govscienceopen.com. Stabilization of these telomeric G-quadruplexes by small molecules is a strategy explored for inhibiting telomerase activity, an enzyme often reactivated in cancer cells, and inducing cellular senescence or apoptosis in tumor cells researchgate.netnih.govresearchgate.netresearchgate.netnih.govmdpi.com.

While this compound has been identified as a compound that induces G-quadruplex stabilization, its related derivative, steroid FG (a funtumine (B146973) derivative), has shown more potent and selective interaction with the telomeric G-quadruplex in vitro researchgate.netnih.govresearchgate.netresearchgate.net. In potassium (K+) conditions, steroid FG induced a significantly higher ΔT1/2 (a measure of thermal stabilization) compared to this compound researchgate.net. This compound showed minimal effect on G-quadruplexes in sodium (Na+) conditions researchgate.net.

Oncogene Promoter G-Quadruplexes (e.g., c-MYC, c-KIT) Interactions

Guanine-rich sequences capable of forming G-quadruplexes are also present in the promoter regions of various oncogenes, including c-MYC and c-KIT mdpi.comacs.org. The formation and stabilization of G-quadruplexes in these regions can repress gene expression by hindering transcriptional machinery mdpi.comacs.org. While the provided search results highlight the importance of targeting c-MYC and c-KIT G-quadruplexes with small molecules for potential cancer therapy and discuss other ligands that stabilize these structures mdpi.comacs.orgnih.govoncotarget.combiorxiv.org, the direct interaction and stabilization studies specifically detailing this compound's effects on c-MYC and c-KIT promoter G-quadruplexes are not explicitly detailed in the provided snippets. However, the general classification of this compound as a G-quadruplex stabilizer suggests potential interactions, although the selectivity and potency for specific oncogene promoters compared to telomeric sequences would require further investigation.

Molecular Mechanisms of G-Quadruplex Interaction

This compound and its related steroid derivatives represent a class of G-quadruplex ligands with nonplanar and nonaromatic structures, distinguishing them from many conventional planar aromatic G-quadruplex binders that often stabilize structures via pi-pi stacking researchgate.netnih.govresearchgate.net. The mechanism by which this compound interacts with G-quadruplexes is suggested to involve groove binding, potentially at a 2:1 stoichiometry, as observed with other non-planar ligands like peimine (B17214) researchgate.net. The presence of cationic centers in this compound may facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA frontiersin.org. This non-planar structural characteristic and potential groove binding mechanism suggest a different mode of interaction compared to intercalative or end-stacking ligands researchgate.net.

Cellular Responses to G-Quadruplex Stabilization

Stabilization of G-quadruplexes, particularly at telomeres, by small molecules can trigger various cellular responses.

Induction of Cellular Senescence Phenotypes

Treatment of human tumor cells (HT1080 fibrosarcoma cells) with this compound has been shown to induce cellular senescence researchgate.netnih.govresearchgate.net. Cells treated with this compound exhibited morphological alterations characteristic of senescence, including increased cytoplasm and nuclear size, and stained positively for senescence-associated β-galactosidase activity researchgate.netresearchgate.net. A growth arrest was observed in HT1080 cells treated with 10 µM this compound researchgate.net.

Telomere Dynamics and Integrity Perturbations

Stabilization of telomeric G-quadruplexes can perturb telomere dynamics and integrity researchgate.netnih.govresearchgate.netfrontiersin.orgnih.gov. While steroid FG induced telomere shortening and degradation of the telomeric G-overhang in HT1080 cells, this compound at 3 µM showed only a slight, non-significant decrease in telomere length in some experiments researchgate.net. The stabilization of G-quadruplexes at telomeres is thought to inhibit telomerase activity, which is crucial for maintaining telomere length in cancer cells researchgate.netnih.govresearchgate.netnih.govmdpi.com. Perturbations in telomere capping, including the degradation of the G-overhang and the formation of anaphase bridges, are characteristics of telomere uncapping induced by some G-quadruplex ligands researchgate.netnih.govresearchgate.net.

Putative Interactions with Enzyme Systems

Beyond its interactions with G-quadruplexes, this compound has been noted for its historical association with curarizing properties, indicating potential interactions with enzyme systems involved in neuromuscular function, likely related to acetylcholine receptors or acetylcholinesterase, although specific enzymatic interaction data for this compound itself were not extensively detailed in the provided search results wikipedia.orgextrasynthese.com. Early studies also explored the effects of this compound on phage replication, suggesting interference with DNA replication processes, which could involve interactions with DNA polymerases or other replication enzymes pnas.org. However, detailed mechanisms and specific enzyme targets beyond the context of G-quadruplex-mediated effects (e.g., inhibition of Taq polymerase in G-quadruplex stop assays) were not prominently featured in the provided information nih.gov.

Membrane Interaction Hypotheses and Research

This compound, a steroidal alkaloid classified as an aminosterol, has been historically recognized for its biological activities, particularly as a neuromuscular blocking agent (NMBA). wikipedia.orgnih.gov The mechanisms underlying the effects of this compound and related aminosteroids often involve interactions with biological membranes and membrane-bound proteins.

One primary area of research related to this compound's membrane interaction stems from its classification as an NMBA. Neuromuscular blocking agents, including synthetic compounds whose development was inspired by the structure of this compound, such as rocuronium (B1662866), exert their effects by binding to nicotinic acetylcholine receptors (nAChRs) located on the post-synaptic membrane of the neuromuscular junction. wikipedia.orgwikipedia.org This binding competes with acetylcholine, preventing depolarization of the muscle membrane and leading to muscle relaxation or paralysis. wikipedia.org While this interaction is primarily protein-centric (binding to the nAChR protein), the receptor is embedded within the lipid bilayer, and the membrane environment can influence receptor function and drug binding.

Beyond its role as an NMBA targeting a specific membrane protein, research into the broader class of aminosterols, to which this compound belongs, suggests additional modes of membrane interaction. Hypotheses regarding the biological mechanisms of aminosterols include their direct interaction with the lipid bilayer component of biological membranes. Studies on various aminosterols have investigated their ability to bind to lipid membranes and modulate membrane properties. wikidata.orgnih.gov These interactions are hypothesized to contribute to the protective effects of some aminosterols against the toxicity of protein aggregates, such as amyloid-beta (Aβ) and alpha-synuclein (B15492655) (αS) oligomers, which are implicated in neurodegenerative diseases. wikidata.orgnih.gov

Research findings on related aminosterols indicate that they can interact with lipid bilayers in several ways:

Binding Affinity: Aminosterols demonstrate varying binding affinities to lipid membranes. wikidata.orgnih.gov

Charge Neutralization: The polyamine group present in some aminosterols can decrease the total negative charge of the membrane. wikidata.orgnih.gov

Mechanical Reinforcement: Interaction with aminosterols can increase the mechanical resistance of the membrane bilayer. wikidata.orgnih.gov

Lipid Redistribution: Aminosterols can induce a reorganization of lipids, such as cholesterol and gangliosides, within the membrane bilayer. wikidata.orgnih.gov

Studies investigating these membrane interactions often utilize model membrane systems like liposomes (large unilamellar vesicles) and cultured cell lines (e.g., SH-SY5Y cells) to assess binding and the resulting changes in membrane properties or cellular responses. wikidata.orgnih.gov For instance, research on specific aminosterols (such as Trodusquemine and Aminosterol ENT-03) has measured their effects on intracellular calcium levels in cultured cells exposed to amyloid-beta oligomers, correlating protective effects with membrane binding and modulation. wikidata.org

While detailed quantitative data specifically on this compound's direct effects on lipid bilayer properties like fluidity, permeability, or mechanical moduli are not extensively detailed in the immediately available search results, its structural classification as an aminosterol with quaternary ammonium (B1175870) groups suggests a propensity for electrostatic and hydrophobic interactions with membrane lipids. The presence of positive charges on the quaternary nitrogens would facilitate interaction with negatively charged phospholipids (B1166683) present in biological membranes.

Early research also explored the action of this compound on active transport mechanisms, including studies using membrane preparations of Escherichia coli. uni.lumims.com These investigations aimed to understand how steroidal diamines like this compound and Irehdiamine A influenced membrane permeability and transport processes in bacterial systems. mims.com

Data Table: Examples of Membrane Interaction Parameters Studied for Related Aminosterols

While specific data for this compound is limited in the provided sources, the following table illustrates the types of membrane interaction parameters that have been investigated for related aminosterols, providing context for the kind of research conducted in this area. wikidata.org

| Parameter | Method Used (Examples) | Observations (General for studied Aminosterols) wikidata.org |

| Membrane Binding Affinity | Fluorescence spectroscopy, Liposome binding assays | Varied depending on the specific aminosterol and lipid composition. |

| Membrane Charge | Zeta potential measurements, Fluorescent probes | Decrease in total negative charge observed with polyamine-containing aminosterols. |

| Mechanical Resistance | Atomic Force Microscopy (AFM), Micropipette aspiration | Increased membrane stiffness or resistance to deformation. |

| Lipid Organization | Fluorescence microscopy, Lipid probes | Induction of clustering or separation of specific lipid species (e.g., cholesterol, gangliosides). |

| Effect on Ion Flux | Calcium imaging in cultured cells | Prevention or reduction of abnormal ion influx induced by protein aggregates. |

Synthetic Chemistry and Analogue Design Research

Early Total Synthesis Approaches and Methodological Challenges

Early efforts towards the total synthesis of malouetine and related steroidal alkaloids faced significant methodological challenges. The complex polycyclic steroid core, coupled with the specific stereochemistry and the presence of amino functionalities at defined positions, required the development of precise and efficient synthetic strategies. While specific details on the earliest total synthesis approaches solely focused on this compound are not extensively detailed in the provided search results, the synthesis of steroidal alkaloids in general has historically presented considerable hurdles. The construction of the intricate ring system with the correct stereochemical control at multiple chiral centers has been a primary challenge in steroidal synthesis acs.org. The introduction and manipulation of nitrogen-containing functional groups on the steroid scaffold also require specific methodologies to achieve desired regioselectivity and stereoselectivity.

The discovery of this compound's neuromuscular blocking activity in 1960 by Janot et al. spurred interest in synthesizing this compound and its isomers to explore their pharmacological profiles. japsonline.comnih.govwikipedia.org These early synthetic investigations likely involved classical organic chemistry reactions to assemble the steroid nucleus and incorporate the amino groups. Challenges would have included controlling the stereochemistry at positions C3 and C20, where the quaternary ammonium (B1175870) groups are located in this compound.

Design and Development of this compound-Inspired Aminosteroid (B1218566) Analogues

The discovery of this compound's biological activity stimulated extensive research into the design and synthesis of aminosteroid analogues. nih.gov This research aimed to identify compounds with improved potency, selectivity, and pharmacokinetic profiles compared to the parent compound. Aminosteroids, characterized by a steroidal structure bearing quaternary nitrogen atoms, form a significant class of non-depolarizing neuromuscular blockers. japsonline.com The inherent rigidity and bulk of the steroidal scaffold, combined with the positively charged quaternary nitrogens, are key features contributing to their biological activity. japsonline.com

Derivatization Leading to Neuromuscular Blocking Agents (e.g., Pancuronium (B99182), Vecuronium)

This compound's structure served as a direct inspiration for the development of several clinically important neuromuscular blocking agents, most notably pancuronium bromide and vecuronium (B1682833) bromide. nih.govwikipedia.orgnih.gov Researchers at Organon were instrumental in this development. wikipedia.org The key strategy involved modifying the amino groups and the steroid core of this compound to optimize the interaction with the nicotinic acetylcholine (B1216132) receptor at the neuromuscular junction. japsonline.comnih.gov

Pancuronium bromide, synthesized in 1964, emerged as a potent non-depolarizing neuromuscular blocker with minimal side effects compared to earlier agents like d-tubocurarine. nih.gov Vecuronium bromide, synthesized later, offered improved properties, including better cardiovascular stability. wikipedia.org These developments involved systematic structural modifications of the aminosteroid scaffold, including alterations to the positions and types of quaternary ammonium groups and the introduction of ester functionalities (as seen in vecuronium). wikipedia.org

The design principle often involved creating bis-quaternary ammonium compounds, where two positively charged nitrogen centers are present at specific distances within the molecule, mimicking the structure of acetylcholine and allowing for effective binding to the acetylcholine receptor. japsonline.comwikipedia.org Research explored the impact of the distance between the quaternary ammonium groups on the type and efficacy of neuromuscular blockade. japsonline.com

Exploration of Novel Steroidal Scaffolds for Biological Activity

Beyond neuromuscular blockade, the aminosteroid scaffold has been explored for other biological activities. The inherent structural diversity possible with the steroid core allows for the design of a wide range of analogues with potential therapeutic applications. For instance, research has investigated the synthesis of aminosteroids with antimicrobial activity, inspired by naturally occurring compounds like squalamine. nih.gov These studies involve synthesizing steroidal conjugates with polyamines or incorporating quaternary ammonium groups at different positions on various steroid backbones, such as cholesterol, ergosterol, and cholestanol (B8816890) derivatives. nih.govbenthamdirect.com

Furthermore, 17-amino steroids have been identified as valuable intermediates in the synthesis of biologically active steroidal derivatives, including potential inhibitors of enzymes like steroid sulfatase, relevant in cancer treatment, and compounds with anticoagulant effects. rsc.org Advanced synthetic methodologies, including biocatalytic routes, have been developed to access specific stereoisomers of amino steroids, highlighting the ongoing exploration of this class of compounds for diverse biological targets. rsc.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Molecular Architecture and Pharmacophoric Requirements

The biological activity of malouetine is intimately linked to its specific molecular architecture, particularly the presence and arrangement of its bis-quaternary ammonium (B1175870) groups within the steroidal framework painfreepartha.comslideshare.netquizgecko.comnih.gov.

Role of Bis-quaternary Ammonium Groups in Biological Activity

Bis-quaternary ammonium compounds, like this compound, are generally more potent in their biological effects compared to their mono-quaternary analogs painfreepartha.comslideshare.net. The permanent positive charge on the nitrogen atoms in quaternary ammonium groups is essential for interacting with negatively charged sites on biological targets, such as receptors or nucleic acids scribd.comresearchgate.netmdpi.com. In the context of neuromuscular blockade, these positively charged centers interact with the anionic sites of nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction wikipedia.orgnih.gov. The presence of two such groups enhances the binding affinity and contributes significantly to the observed biological activity painfreepartha.comslideshare.netquizgecko.com. Bis-quaternary ammonium salts have also shown increased antimicrobial properties compared to mono-quaternary compounds researchgate.netmdpi.comrsc.org.

Optimization of Inter-onium Distance for Biological Potency

The distance between the two quaternary ammonium centers (the "inter-onium distance") is a critical parameter influencing the biological potency of bis-quaternary ammonium compounds, particularly in their interaction with receptors like the nicotinic acetylcholine receptor quizgecko.comen-academic.com. Studies on neuromuscular blocking agents, including those structurally related to this compound, have highlighted the importance of an optimal inter-onium distance for effective binding and activity quizgecko.comen-academic.com. While acetylcholine itself is a shorter molecule that may require two molecules to activate a receptor, bis-quaternary compounds with appropriate spacing can potentially bridge two anionic sites on the receptor en-academic.com. An inter-onium distance of approximately 1.1-1.2 nm has been noted as relevant in some related steroidal muscle relaxants derived from the this compound structure quizgecko.com. Shorter inter-onium distances have been associated with increased ganglion block painfreepartha.comslideshare.net.

Influence of Stereochemistry on Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a significant role in the biological interactions and activity of chiral compounds like this compound researchgate.netoup.comscribd.comslideshare.net. Stereoisomers can exhibit different pharmacokinetic and pharmacodynamic properties due to their distinct shapes and how they interact with biological macromolecules such as enzymes and receptors scribd.comslideshare.net. For steroidal diamines, including this compound and its analogs, the stereochemistry at specific positions on the steroid nucleus, such as the 3 and 17 positions, influences their effects on DNA and potentially other biological targets oup.com. The preferred stereochemistry for quaternary substituents at positions 3 and 17 has been investigated, with the orientation at the 17-position appearing particularly critical for certain interactions oup.com. Differences in stereochemistry can lead to variations in binding affinity and biological response scribd.comslideshare.net.

Comparative SAR with Related Natural and Synthetic Compounds

This compound's SAR has been investigated in comparison with other natural alkaloids and synthetic compounds, particularly in the context of neuromuscular blockade and interactions with DNA painfreepartha.comquizgecko.comoup.comannualreviews.org. As a steroidal neuromuscular blocking agent, this compound is structurally related to modern synthetic relaxants like pancuronium (B99182) and vecuronium (B1682833), which were developed based on its framework wikipedia.orgpainfreepartha.com. Comparative SAR studies with these and other neuromuscular blockers have helped to elucidate the structural features contributing to potency, duration of action, and side effect profiles painfreepartha.comslideshare.netquizgecko.com. For instance, the presence of a steroidal nucleus is a common feature among this class of muscle relaxants quizgecko.com. Comparisons with other bis-quaternary ammonium compounds, including non-steroidal structures, have also provided insights into the role of the scaffold connecting the charged heads en-academic.com. Beyond neuromuscular effects, this compound's ability to interact with DNA, such as its effect on DNA supercoiling, has been compared to other DNA-binding agents like irehdiamine A and synthetic diaminoandrostanes oup.comannualreviews.org. These comparisons help to define the structural motifs responsible for specific biological activities.

Computational Approaches in SAR/QSAR Modeling

Advanced Research Methodologies for Malouetine Studies

Spectroscopic and Biophysical Characterization of Molecular Interactions

Spectroscopic and biophysical methods are crucial for understanding the interactions between Malouetine and other molecules, such as DNA or proteins. These techniques provide information on binding affinity, stoichiometry, and conformational changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules and their complexes. While general applications of NMR in studying molecular interactions, including those of steroids and DNA, are well-established beilstein-journals.orgresearchgate.net, specific detailed applications of NMR solely focused on this compound's direct interactions were not prominently found in the provided search results. However, NMR has been used in the context of studying the structure of related steroid derivatives and their interactions with nucleic acids like G-quadruplexes researchgate.netoup.com. For instance, NMR has been employed to study the structures of G-quadruplexes themselves, which are targets for some steroid derivatives, providing a basis for understanding ligand-induced structural changes oup.com.

Fluorescence Spectroscopy and Thermal Denaturation Assays

Fluorescence spectroscopy is widely used to study molecular binding events by monitoring changes in fluorescence intensity, polarization, or energy transfer upon ligand binding celtarys.comnih.gov. Thermal denaturation assays, often coupled with fluorescence detection (like using fluorescent dyes that bind to nucleic acids), measure the thermal stability of a molecular complex. An increase in the melting temperature (Tm) of a nucleic acid, for example, in the presence of a ligand indicates stabilization of the nucleic acid structure by the ligand.

Research has shown that this compound can induce G-quadruplex stabilization, as demonstrated through a temperature melting fluorescence-based screen researchgate.net. This indicates that this compound interacts with G-quadruplex structures, increasing their thermal stability. Fluorescence kinetics can measure the rate of binding horiba.com.

Stopped-Flow Kinetics for Binding Process Analysis

Stopped-flow kinetics is a technique used to study rapid reactions in solution that occur on the millisecond timescale libretexts.orgwikipedia.orgcore.ac.uk. It involves rapidly mixing reactants and then stopping the flow in an observation cell, where a spectroscopic property (such as absorbance or fluorescence) is monitored over time as the reaction proceeds wikipedia.orgcore.ac.uk. This method allows for the determination of reaction rates and mechanisms, providing insights into the kinetics of binding processes. While stopped-flow kinetics is a standard technique for studying fast solution-phase reactions and binding events libretexts.orgwikipedia.orgcore.ac.uk, specific applications detailing the use of stopped-flow kinetics solely for analyzing this compound binding processes were not explicitly detailed in the provided search results. However, the technique is applicable to studying the kinetics of ligand-macromolecule interactions where a spectroscopic signal changes upon binding horiba.com.

Cellular and Molecular Biological Assays

Cellular and molecular biological assays are essential for evaluating the biological effects of this compound in living systems, assessing its activity in cell models and its impact on fundamental cellular processes.

In Vitro Cell Line Models for Activity Evaluation

In vitro cell line models are extensively used to evaluate the biological activity of compounds, including their potential therapeutic or toxic effects acs.orgsemanticscholar.org. These models allow for controlled experiments to assess the impact of this compound on various cellular functions. Studies on this compound have utilized cell lines to investigate its effects. For instance, this compound has been studied in HT1080 tumor cells to assess its influence on cellular processes researchgate.netresearchgate.net. Other cell lines, such as H460 lung carcinoma cells and HeLa cells, have also been used in related studies involving steroid derivatives and G-quadruplex ligands acs.orgresearchgate.net.

Assessment of Cellular Proliferation and Viability

Cellular proliferation and viability assays are fundamental methods to determine how a compound affects cell growth and survival sigmaaldrich.comthermofisher.combiocompare.compromega.com. Proliferation assays measure the rate of cell division, while viability assays assess the proportion of living cells in a population promega.comwikipedia.org. Various methods exist for these assessments, including metabolic assays (like MTT, XTT, WST-1, and CCK-8) that measure metabolic activity as an indicator of viable cells, and assays that measure DNA synthesis (like BrdU and EdU incorporation) or ATP levels sigmaaldrich.comthermofisher.combiocompare.compromega.comneuroproof.comdojindo.com.

Research on this compound has included the assessment of its effects on cellular proliferation and viability in cell line models researchgate.netresearchgate.net. Studies have shown that this compound can influence the proliferation of HT1080 cells, with a growth arrest observed at certain concentrations researchgate.netresearchgate.net. While this compound showed limited antiproliferative properties with a high IC50 value in short-term viability assays, it did induce a population-doubling plateau and growth arrest in long-term cultures at a higher concentration researchgate.net.

Microscopic Analysis of Cellular Morphology and Senescence Markers

Microscopic analysis plays a vital role in observing the effects of compounds like this compound on cellular structure and identifying markers associated with cellular senescence. Senescence is a state of stable cell cycle arrest, often induced by various stresses, including telomere dysfunction or DNA damage. researchgate.net While direct detailed studies specifically on this compound's effects on cellular morphology and senescence markers using microscopy are not extensively detailed in readily available literature, related steroid derivatives have been shown to induce senescence in tumor cells. For instance, Steroid FG, a funtumine (B146973) derivative, induced senescence and telomere shortening in HT1080 tumor cells at submicromolar concentrations. researchgate.netresearchgate.netresearchgate.netresearchgate.net This suggests that compounds with a steroidal scaffold, like this compound, can impact cellular aging processes. Microscopic techniques, such as bright-field microscopy for morphological changes (e.g., cell size increase, flattened shape) and fluorescence microscopy for detecting senescence-associated markers (e.g., β-galactosidase activity, p16 expression), would be essential for visualizing and quantifying these effects if this compound were found to induce senescence.

Molecular Assays for Telomere Function and DNA Integrity

Assays relevant to studying this compound's effects could include:

Telomere Repeat Amplification Protocol (TRAP) assay: To measure telomerase activity. Inhibition of telomerase by G-quadruplex stabilizers is a key area of research. nih.gov

Quantitative PCR (qPCR) or Southern blotting: To assess telomere length changes over time upon exposure to this compound.

γH2AX foci formation assay: To detect DNA double-strand breaks, a marker of DNA damage and telomere uncapping. Steroid FG, a related compound, has been shown to induce the formation of anaphase bridges, characteristic of telomere uncapping. researchgate.netresearchgate.netresearchgate.net

DNA unwinding assays: To investigate the interaction of this compound with DNA structures, including G-quadruplexes.

Research indicates that this compound's interaction with DNA, particularly its ability to stabilize G-quadruplexes, suggests a potential impact on telomere function and DNA integrity, warranting investigation using these molecular assays. researchgate.netnih.govresearchgate.net

Electrophysiological Techniques for Receptor Activity Characterization

This compound is an aminosteroid (B1218566) neuromuscular blocking agent and an antinicotinic alkaloid. wikipedia.org It was historically significant as its structure inspired the development of modern neuromuscular blockers like pancuronium (B99182) and vecuronium (B1682833), which act on nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. wikipedia.orgnih.govnih.gov Electrophysiological techniques are fundamental for characterizing the activity of compounds that modulate ion channels and receptors, such as nAChRs.

Techniques such as patch-clamp recording (voltage-clamp or current-clamp) can be used to:

Measure the effect of this compound on ion flow through nAChRs.

Determine the affinity and efficacy of this compound binding to different nAChR subtypes.

Analyze the kinetics of receptor activation and desensitization in the presence of this compound.

Given this compound's classification as a neuromuscular blocking agent and its historical link to compounds targeting nAChRs, electrophysiological studies are crucial for understanding its mechanism of action at a functional level. wikipedia.orgnih.govnih.gov Studies on related neuromuscular blockers utilize these techniques to characterize their receptor interactions. nih.gov

In Silico Approaches and Bioinformatics

In silico methods, including molecular modeling and bioinformatics, provide powerful computational tools to complement experimental studies of this compound, particularly in understanding its interactions with biological targets at an atomic level.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations predict the preferred binding orientation and affinity of a ligand (like this compound) to a receptor or nucleic acid target. This technique is particularly relevant for this compound given its known interactions with DNA G-quadruplexes and its activity at nicotinic acetylcholine receptors. researchgate.netdokumen.pubnih.gov

Docking studies can help to:

Identify potential binding sites of this compound on target macromolecules.

Estimate the binding energy and predict the strength of the interaction.

Provide insights into the key residues or nucleotides involved in the interaction.

Molecular docking has been applied in studies of G-quadruplex ligands, a class that includes steroid derivatives like this compound. researchgate.netresearchgate.net These simulations can help rationalize experimental binding data and guide the design of modified compounds.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. For this compound interacting with flexible targets like DNA or proteins, MD simulations can reveal conformational changes, the stability of the bound complex, and the nature of the interactions in a more realistic environment compared to static docking.

MD simulations can be used to:

Study the stability of this compound-G-quadruplex or this compound-receptor complexes.

Analyze the flexibility and conformational changes of this compound and its target upon binding.

Estimate binding free energies through more advanced techniques.

MD simulations have been used in the study of G-quadruplex ligands and their interactions with DNA, demonstrating their utility in understanding the dynamic aspects of such binding events. researchgate.netresearchgate.net Applying MD simulations to this compound could provide a deeper understanding of its interactions with G-quadruplex DNA or nAChRs.

Protein Surface Topography (PST) Analysis

Protein Surface Topography (PST) is a computational approach used to analyze the surface characteristics of proteins and identify regions important for ligand binding or protein-protein interactions. This method can be particularly useful for studying the interaction of this compound with its protein targets, such as nicotinic acetylcholine receptors. researchgate.net

PST analysis can help to:

Visualize and characterize the binding pockets on the protein surface.

Identify key topographical features that contribute to ligand specificity and affinity.

Compare the surface properties of different receptor subtypes to understand selective binding.

PST has been proposed and applied to study the interaction of neuroactive peptides with nicotinic acetylcholine receptors, the same class of receptors targeted by neuromuscular blocking agents related to this compound. researchgate.net While specific applications of PST directly to this compound were not found, the method's relevance to studying nAChR interactions highlights its potential utility in understanding how this compound interacts with its receptor targets at a structural level.

Emerging Research Avenues and Future Perspectives

Elucidation of Undiscovered Biological Roles and Pathways

Beyond its established role as a neuromuscular blocking agent, research is beginning to hint at other potential biological activities of malouetine and its derivatives. Studies have identified this compound as a compound capable of inducing G-quadruplex stabilization researchgate.net. G-quadruplexes are non-canonical DNA structures found in important genomic regions, including telomeres and oncogene promoters, and their stabilization is being investigated as a potential therapeutic strategy, particularly in cancer researchgate.netacs.org. The ability of this compound to interact with and stabilize these structures suggests potential roles in modulating gene expression or impacting telomere maintenance, opening new avenues for investigation into its effects on cellular processes beyond the neuromuscular junction. Further research is needed to fully elucidate the specific biological pathways influenced by this compound's interaction with G-quadruplexes and to identify other potential undiscovered biological roles.

Exploration of Novel Molecular Targets for this compound Derivatives

While the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction is a well-established target for this compound-inspired compounds, the exploration of novel molecular targets for this compound derivatives is a key area of future research nih.govresearchgate.net. The finding that this compound can stabilize G-quadruplexes points to DNA or associated proteins as potential novel targets researchgate.net. Additionally, the aminosteroid (B1218566) structure of this compound suggests possible interactions with other steroid receptors or membrane components acs.org. Research into the interaction of aminosteroids with lipid bilayers of biological membranes, for instance, highlights their potential to modulate membrane properties, which could impact a variety of cellular functions and serve as a basis for exploring new therapeutic applications acs.org. Identifying these novel targets requires the application of advanced techniques in chemical biology and target deconvolution.

Development of Highly Selective and Potent Analogues for Specific Biological Effects

The development of this compound analogues with improved selectivity and potency for specific biological effects is a significant future perspective nih.govjapsonline.com. The historical success in developing neuromuscular blockers like pancuronium (B99182) and vecuronium (B1682833) from the this compound scaffold demonstrates the potential for structural modification to yield compounds with tailored pharmacological profiles nih.govskemman.isjapsonline.com. Future efforts can focus on designing analogues that selectively target specific nAChR subtypes implicated in conditions beyond neuromuscular blockade, or derivatives optimized for G-quadruplex binding and stabilization with potential anticancer activity researchgate.netacs.orgresearchgate.net. Structure-activity relationship (SAR) studies, guided by insights into the interaction of this compound and its analogues with their targets, will be crucial in developing compounds with enhanced efficacy and reduced off-target effects. The synthesis of novel aminosteroidal structures with varied substitutions and quaternary ammonium (B1175870) group arrangements can lead to the identification of analogues with distinct binding profiles and biological activities japsonline.com.

Q & A

Q. What experimental design considerations are critical for synthesizing Malouetine?

Methodological Answer:

- Begin with a comprehensive literature review to identify existing synthetic pathways and potential gaps.

- Formulate hypotheses based on reaction mechanisms (e.g., nucleophilic substitution, catalysis) and define control variables (temperature, solvent polarity).

- Use modular experimental setups to test variables systematically. For example, vary catalyst loadings or solvent systems in parallel reactions.

- Ensure reproducibility by documenting protocols in alignment with guidelines for chemical synthesis (e.g., full characterization of intermediates, yield calculations) .

| Key Parameters | Purpose | Example Techniques |

|---|---|---|

| Reaction temperature | Optimize kinetic vs. thermodynamic control | Differential scanning calorimetry (DSC) |

| Solvent polarity | Influence reaction pathway | Solvent screening via Hansen solubility parameters |

| Catalyst type | Evaluate efficiency and selectivity | Turnover frequency (TOF) analysis |

Q. How should researchers characterize this compound’s structural identity and purity?

Methodological Answer:

- Use multi-technique validation :

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm molecular structure.

- High-performance liquid chromatography (HPLC) or GC-MS for purity assessment (>95% by area normalization).

- Compare data with published spectra for known analogs and report deviations (e.g., unexpected peaks in NMR indicating byproducts).

- Include elemental analysis for empirical formula verification, especially for novel derivatives .

Advanced Research Questions

Q. How can contradictory data in this compound’s pharmacological studies be resolved?

Methodological Answer:

- Systematic error analysis :

- Verify assay conditions (e.g., cell line viability, buffer pH) across studies.

- Replicate experiments under standardized protocols.

- Cross-validation :

- Use orthogonal methods (e.g., in vitro enzyme inhibition assays vs. in vivo efficacy models) to confirm bioactivity.

- Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-study variability.

Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts?

Methodological Answer:

- Implement Design of Experiments (DOE) to model interactions between variables (e.g., temperature, stoichiometry).

- Use in-line monitoring (e.g., ReactIR, PAT tools) to track reaction progress and adjust conditions in real time.

- Explore green chemistry principles : Switch to biodegradable solvents (e.g., cyclopentyl methyl ether) or catalytic systems to reduce waste .

| Optimization Step | Advanced Technique | Expected Outcome |

|---|---|---|

| Byproduct suppression | Kinetic vs. thermodynamic control | Higher selectivity |

| Solvent optimization | COSMO-RS computational modeling | Improved reaction efficiency |

Q. How can multi-omics approaches elucidate this compound’s mechanism of action?

Methodological Answer:

- Integrate transcriptomic, proteomic, and metabolomic data to map pathways affected by this compound.

- Use network pharmacology models to predict target interactions and validate via CRISPR-Cas9 knockouts.

- Apply machine learning (e.g., random forests) to identify biomarkers correlated with efficacy or toxicity .

Methodological Frameworks

- Literature Review : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure research questions .

- Data Contradiction Analysis : Follow iterative cycles of hypothesis testing and validation, as recommended for qualitative research .

- Ethical Compliance : Retain raw data for 5–10 years and disclose conflicts of interest per academic guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.